2-Bromo-5-(2-ethylhexyl)thiophene
Overview
Description
2-Bromo-5-(2-ethylhexyl)thiophene is a chemical compound with the molecular formula C12H19BrS. It is a brominated thiophene derivative, characterized by the presence of a bromine atom at the second position and a 2-ethylhexyl group at the fifth position of the thiophene ring. This compound is commonly used in organic synthesis and materials science due to its unique chemical properties .
Mechanism of Action
Target of Action
Similar compounds, such as thiophenes, have been explored for potential applications in radiopharmaceutical chemistry .
Mode of Action
It’s known that thiophene derivatives can be used in the formation of π-conjugated conductive polymers for the fabrication of organic field effect transistors (ofets) and organic photovoltaics (opvs) .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromo-5-(2-ethylhexyl)thiophene is currently unavailable . These properties are crucial in determining the bioavailability of the compound.
Result of Action
A related compound, 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate, has shown promising in vitro antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-(2-ethylhexyl)thiophene can be synthesized through a bromination reaction of 5-(2-ethylhexyl)thiophene. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to achieve selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The compound is often produced in liquid form and stored under inert gas to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(2-ethylhexyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille coupling to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under specific conditions
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as organolithium or Grignard reagents are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted thiophenes, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
2-Bromo-5-(2-ethylhexyl)thiophene has several applications in scientific research:
Organic Electronics: It is used as a building block in the synthesis of conjugated polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: The compound is utilized in the development of small molecule semiconductors and other advanced materials.
Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-hexylthiophene: Similar in structure but with a hexyl group instead of a 2-ethylhexyl group.
5-Bromo-4-(2-ethylhexyl)thiophene-2-carbaldehyde: Contains an additional formyl group at the second position.
2-Bromo-5-methylthiophene: Has a methyl group instead of a 2-ethylhexyl group .
Uniqueness
2-Bromo-5-(2-ethylhexyl)thiophene is unique due to the presence of the 2-ethylhexyl group, which provides steric hindrance and influences the compound’s reactivity and solubility. This makes it particularly useful in the synthesis of materials for organic electronics and other advanced applications .
Properties
IUPAC Name |
2-bromo-5-(2-ethylhexyl)thiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrS/c1-3-5-6-10(4-2)9-11-7-8-12(13)14-11/h7-8,10H,3-6,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APAWTVKKPNTQRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=CC=C(S1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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